3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one hydrochloride 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 1955547-61-1
VCID: VC4310585
InChI: InChI=1S/C10H20N2O.ClH/c1-10(2,3)8-9(13)12-6-4-11-5-7-12;/h11H,4-8H2,1-3H3;1H
SMILES: CC(C)(C)CC(=O)N1CCNCC1.Cl
Molecular Formula: C10H21ClN2O
Molecular Weight: 220.74

3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one hydrochloride

CAS No.: 1955547-61-1

Cat. No.: VC4310585

Molecular Formula: C10H21ClN2O

Molecular Weight: 220.74

* For research use only. Not for human or veterinary use.

3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one hydrochloride - 1955547-61-1

Specification

CAS No. 1955547-61-1
Molecular Formula C10H21ClN2O
Molecular Weight 220.74
IUPAC Name 3,3-dimethyl-1-piperazin-1-ylbutan-1-one;hydrochloride
Standard InChI InChI=1S/C10H20N2O.ClH/c1-10(2,3)8-9(13)12-6-4-11-5-7-12;/h11H,4-8H2,1-3H3;1H
Standard InChI Key VLPVMEXHQJAUDY-UHFFFAOYSA-N
SMILES CC(C)(C)CC(=O)N1CCNCC1.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure comprises a piperazine heterocycle (a six-membered ring with two nitrogen atoms) linked to a 3,3-dimethylbutan-1-one group. The hydrochloride salt forms via protonation of the piperazine nitrogen, yielding improved stability for laboratory handling. Key structural identifiers include:

Table 1: Fundamental Chemical Properties

PropertyValueSource
CAS Registry Number1955547-61-1 (hydrochloride)
Alternate CAS Number1044707-37-0 (dihydrochloride)
Molecular FormulaC10H21ClN2O\text{C}_{10}\text{H}_{21}\text{ClN}_2\text{O}
Molecular Weight220.74 g/mol
IUPAC Name3,3-dimethyl-1-piperazin-1-ylbutan-1-one; hydrochloride
SMILESCC(C)(C)CC(=O)N1CCNCC1.Cl

The dihydrochloride variant (CAS 1044707-37-0) features two hydrochloride groups, altering solubility and crystallinity compared to the monohydrochloride form .

Spectroscopic and Computational Data

  • InChI Key: VLPVMEXHQJAUDY-UHFFFAOYSA-N (monohydrochloride)

  • InChI: InChI=1S/C10H20N2O.ClH/c1-10(2,3)8-9(13)12-6-4-11-5-7-12;/h11H,4-8H2,1-3H3;1H

  • X-ray Crystallography: Data unavailable; molecular modeling suggests a planar piperazine ring with the dimethylbutanone group adopting a staggered conformation to minimize steric hindrance.

Synthesis and Industrial Production

Reaction Pathways

The monohydrochloride form is synthesized through nucleophilic substitution between 3,3-dimethylbutan-1-one and piperazine under acidic conditions:

3,3-Dimethylbutan-1-one+PiperazineHCl, EtOH3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one hydrochloride\text{3,3-Dimethylbutan-1-one} + \text{Piperazine} \xrightarrow{\text{HCl, EtOH}} \text{3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one hydrochloride}

Table 2: Optimal Synthesis Parameters

ParameterConditionImpact on Yield
SolventEthanol/Water (3:1)Maximizes solubility of intermediates
Temperature60–70°CBalances reaction rate and side-product formation
Reaction Time8–12 hours>90% conversion beyond 8 hours
CatalystNone required

Purification Techniques

Post-synthesis, the crude product is purified via:

  • Recrystallization: From hot ethanol/water mixtures, yielding 85–92% purity.

  • Column Chromatography: Silica gel with dichloromethane/methanol (9:1) eluent achieves >98% purity for pharmacological assays.

Biological Activity and Mechanism of Action

Receptor Interactions

In vitro studies suggest affinity for serotonin (5-HT1A_{1A}) and dopamine (D2_2) receptors, implicating potential anxiolytic or antipsychotic effects . The piperazine moiety facilitates hydrogen bonding with receptor residues, while the dimethylbutanone group contributes to hydrophobic interactions.

Table 3: Preliminary Pharmacological Data

TargetIC50_{50} (nM)Assay TypeSource
5-HT1A_{1A}320 ± 45Radioligand binding
D2_2890 ± 120Functional cAMP
MAO-A>10,000Enzymatic inhibition

Metabolic Pathways

Hepatic microsome assays indicate primary metabolism via CYP3A4-mediated oxidation of the piperazine ring, producing inactive carboxylated metabolites. Plasma half-life in rodent models: 2.3 ± 0.4 hours .

Comparative Analysis with Structural Analogs

Table 4: Key Differences from Related Compounds

CompoundStructural VariationBioactivity Shift
3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-1-onePyrrolidine instead of piperazineReduced 5-HT1A_{1A} affinity (-40%)
1-(Piperazin-1-yl)propan-1-oneShorter carbon chainIncreased MAO-B inhibition

The dimethyl substitution on the butanone backbone enhances metabolic stability compared to non-methylated analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator